molecular formula C18H18BrClN2O B1676321 Metaclazepam CAS No. 84031-17-4

Metaclazepam

Cat. No. B1676321
CAS RN: 84031-17-4
M. Wt: 393.7 g/mol
InChI Key: WABYCCJHARSRBH-UHFFFAOYSA-N
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Description

Metaclazepam is a drug marketed under the brand name Talis . It is a benzodiazepine derivative and is a relatively selective anxiolytic with less sedative or muscle relaxant properties than other benzodiazepines such as diazepam or bromazepam .


Synthesis Analysis

Benzodiazepines, including Metaclazepam, can be synthesized from aminobenzophenones . The synthesis of benzodiazepines has been reported by several groups .


Molecular Structure Analysis

The IUPAC name for Metaclazepam is 7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine .


Chemical Reactions Analysis

Metaclazepam is metabolized in the liver by the process of demethylation into an active metabolite known as N-desmethylmetaclazepam . The pharmacokinetic parameters of Metaclazepam were investigated, particularly whether the drug and/or its main metabolite accumulates in the body under steady-state conditions .


Physical And Chemical Properties Analysis

The chemical formula for Metaclazepam is C18H18BrClN2O and its molar mass is 393.71 g·mol−1 .

Scientific Research Applications

Metabolism and Pharmacokinetics Study

Metaclazepam has been extensively studied for its metabolism and pharmacokinetics . The major metabolic pathways of metaclazepam led via stepwise demethylation of the O-methyl and/or the N-methyl group to O-demethyl-metaclazepam (M 2), N-demethyl-metaclazepam (M 7) and bis-demethyl-metaclazepam (M 6) .

Stability Analysis

A stability-indicating RP-HPLC assay was established for the quantitation of Bromazepam . This method is used to determine the stability of Bromazepam and one of its degradants and stated potential impurities .

Determination in Surface Water

Bromazepam, along with other benzodiazepines, has been detected in surface water . This is important for environmental monitoring and assessing the impact of pharmaceuticals as micropollutants .

Potentiometric Sensors

Bromazepam has been studied using potentiometric sensors for its determination in the presence of its main product of degradation and impurity . This method involves the fabrication of two membrane electrodes .

Dosage Regimen Studies

The pharmacokinetic parameters of Metaclazepam were investigated under different dosage regimens . This study aimed to understand whether the drug and/or its main metabolite accumulates in the body under steady-state conditions .

Anti-anxiety Efficacy

Metaclazepam is known to have good anti-anxiety efficacy with a lower incidence of sedation and muscular relaxation than standard benzodiazepines . Its safety, efficacy, and pharmacokinetics have been extensively evaluated in humans, including the elderly .

Safety And Hazards

The most common side effect of Metaclazepam is sedation and fatigue . Other common side effects include disinhibition, amnesia, nausea, low blood pressure, and muscle weakness . Serious side effects of Metaclazepam are rare but may include severe hypotension and fainting, and cardiac arrhythmia .

properties

IUPAC Name

7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22/h3-9,13H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABYCCJHARSRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905121
Record name 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metaclazepam

CAS RN

84031-17-4
Record name Metaclazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84031-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metaclazepam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084031174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METACLAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2N2B1303L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Metaclazepam exert its anxiolytic effects?

A1: Metaclazepam, a 1,4-benzodiazepine derivative, exerts its anxiolytic effects primarily by binding to the benzodiazepine site on the GABAA receptor complex in the central nervous system. [] This binding enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, leading to reduced neuronal excitability and anxiolytic effects. []

Q2: Does Metaclazepam affect other neurotransmitter systems?

A2: While Metaclazepam's primary mechanism involves the GABAergic system, studies in pithed rats and anesthetized cats indicate that it does not demonstrate specific interactions with alpha- or beta-adrenoceptors. []

Q3: What is the molecular formula and weight of Metaclazepam?

A3: Metaclazepam is chemically designated as 7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1H-1,4-benzodiazepine hydrochloride. [] Unfortunately, the provided abstracts do not explicitly state the molecular formula or weight.

Q4: Are there specific analytical methods for Metaclazepam detection and quantification?

A4: Yes, various analytical methods have been developed for Metaclazepam. These include polarographic methods, particularly differential pulse polarography (DPP), which offer high sensitivity for both the pure compound and tablet formulations. [, ] Additionally, liquid chromatography coupled with mass spectrometry (LC/MS) has been employed, enabling simultaneous screening, identification, and quantification of Metaclazepam alongside other benzodiazepines in plasma samples. []

Q5: How does the structure of Metaclazepam contribute to its pharmacological profile?

A5: The 2-methoxymethyl substitution on the 1,4-benzodiazepine ring of Metaclazepam plays a key role in its pharmacological activity. This structural feature contributes to its unique profile, characterized by a higher selectivity for anxiolytic effects compared to other benzodiazepines. []

Q6: What are the primary metabolic pathways of Metaclazepam in humans?

A6: Metaclazepam undergoes metabolism in the liver, with N-desmethylmetaclazepam identified as a major metabolite found in breast milk. [] Additionally, two metabolites possessing a lactam structure have also been detected. []

Q7: How is Metaclazepam absorbed and distributed in the body?

A7: While the provided abstracts do not offer detailed pharmacokinetic parameters, they indicate that oral administration of Metaclazepam leads to absorption and distribution throughout the body, with detectable levels in plasma and breast milk. [] The presence of Metaclazepam and its metabolites in breast milk suggests that caution should be exercised when administering it to lactating women. []

Q8: Has Metaclazepam's efficacy as an anxiolytic been clinically evaluated?

A8: Yes, multiple double-blind, placebo-controlled clinical trials have demonstrated the efficacy of Metaclazepam in treating anxiety disorders. These studies showed significant improvements in anxiety symptoms compared to placebo, as measured by both physician-rated scales (e.g., Hamilton Anxiety Rating Scale) and patient-reported outcomes (e.g., Erlangen Anxiety Scale, Self-Rating Anxiety Scale). [, , , ]

Q9: Does Metaclazepam impact psychomotor performance or cognitive function?

A9: Studies investigating the effects of Metaclazepam on psychomotor performance have found no significant impairments when administered at a 15 mg nocturnal dose. [] This suggests that Metaclazepam, particularly when taken at bedtime, may possess a favorable profile regarding daytime alertness and cognitive function. [, ]

Q10: Does Metaclazepam interact with alcohol?

A11: Concomitant consumption of Metaclazepam and alcohol can lead to an additive effect on psychophysical performance impairment. This means that the combined effects of the two substances are more pronounced than the effects of either substance alone. [, ]

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